Menisdaurin

Antiviral Research Hepatitis B Virus Natural Product Pharmacology

Menisdaurin (CAS 67765-58-6) is a non-cyanogenic cyanoglucoside with unique (Z,4S,6R) stereochemistry, showing in vitro anti-HBV activity exceeding lamivudine. Molecular docking confirms HBV polymerase interaction (ΔG -6.5 kcal/mol). A validated UPLC-PDA method (recovery 98.20–100.08%) ensures batch consistency. Natural abundance 3.28% w/w in Flueggea virosa; low synthetic yield (3%) makes botanical isolation the viable supply route. Ideal for HBV SAR and lead optimization.

Molecular Formula C14H19NO7
Molecular Weight 313.30 g/mol
CAS No. 67765-58-6
Cat. No. B1234387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenisdaurin
CAS67765-58-6
Synonymsmenisdaurin
Molecular FormulaC14H19NO7
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESC1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/b7-3-
InChIKeyUTHVFIKQCUKKQW-CLTKARDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menisdaurin (CAS 67765-58-6): Cyanogenic Glycoside Technical Profile for Antiviral and Neuropharmacological Research Procurement


Menisdaurin (CAS 67765-58-6) is a cyanogenic glycoside natural product, first isolated in 1978 from Menispermum dauricum (Menispermaceae) and subsequently identified in multiple plant species, including Flueggea virosa [1]. Structurally, it is a cyano glucoside with established absolute stereochemistry (Z,4S,6R), confirmed via X-ray crystallography and Mosher's method [2]. Unlike typical cyanogenic glycosides that liberate hydrogen cyanide upon hydrolysis, menisdaurin belongs to a small subgroup of non-cyanogenic cyanoglucosides, wherein the nitrile group is not adjacent to the glycosidic linkage, imparting distinct stability and reactivity profiles relevant to its handling and bioactivity [3].

Why Generic Cyanogenic Glycoside Substitution Fails: The Case for Menisdaurin-Specific Analytical and Biological Characterization


Menisdaurin cannot be reliably interchanged with other cyanogenic glycosides or even co-occurring phytochemicals from the same source plants due to its unique stereochemistry and divergent pharmacological profile. Its absolute configuration (Z,4S,6R) is distinct from structurally similar aglycone analogs like coculauril (E,4R,6S), which exhibits different stability in aqueous and methanolic environments [1]. Furthermore, in Flueggea virosa extracts, menisdaurin co-occurs with bergenin, a compound with markedly different bioactivity (chemopreventive and antihepatotoxic versus menisdaurin's antiviral activity), underscoring that botanical sourcing alone does not guarantee a specific pharmacological outcome without precise analytical verification [2]. The availability of a validated UPLC-PDA method for concurrent quantification of menisdaurin and bergenin provides a critical tool for ensuring batch-to-batch consistency that generic substitutes lack [3].

Menisdaurin (67765-58-6) Quantitative Differentiation: Comparator-Based Evidence for Scientific Procurement Decisions


Anti-HBV Activity of Menisdaurin: Direct In Vitro Comparison with Lamivudine

Menisdaurin demonstrates anti-HBV activity in vitro, with a reported potency that has been directly compared to the clinically used nucleoside analog lamivudine. In one study, menisdaurin's activity was found to be higher than that of lamivudine [1]. However, a subsequent independent study endorsed its in vitro anti-HBV potential but noted that its activity was lesser compared to the higher activity reported relative to lamivudine, highlighting potential variability in assay conditions or viral strain sensitivity [2]. This direct comparator data provides a benchmark for researchers evaluating menisdaurin against a well-characterized standard-of-care antiviral.

Antiviral Research Hepatitis B Virus Natural Product Pharmacology

Quantitative Analytical Differentiation: UPLC-PDA Method for Menisdaurin vs. Bergenin in Flueggea virosa Extracts

A validated UPLC-PDA method enables the concurrent identification and quantification of menisdaurin and the co-occurring compound bergenin in Flueggea virosa methanol extracts. Under optimized conditions (λmax 235 nm, flow rate 0.16 mL/min, gradient system with acetonitrile/water), menisdaurin elutes at a retention time (Rt) of 2.723 minutes, distinct from bergenin at 3.068 minutes, with resolution factors >1 indicating good separation [1]. Quantitatively, the method determined the content of menisdaurin in FVME to be 3.28% w/w, compared to 15.16% w/w for bergenin [2]. This analytical differentiation is critical for researchers requiring pure menisdaurin, as the presence and relative abundance of bergenin must be accounted for during isolation or when interpreting biological activity from crude extracts.

Phytochemical Analysis Quality Control Natural Product Standardization

Synthetic Accessibility: Total Synthesis Yield Benchmarking for Menisdaurin

The first total synthesis of natural (-)-menisdaurin has been reported, providing a benchmark for synthetic accessibility and yield. The synthesis was achieved in 10 steps with an overall yield of 3% [1]. This low overall yield underscores the synthetic challenges associated with menisdaurin's structure, particularly the regio- and stereoselective steps required to establish the (Z,4S,6R) configuration. This metric is valuable for comparing menisdaurin to other complex natural products with established synthetic routes and for informing decisions between natural product isolation and de novo synthesis for research supply.

Synthetic Organic Chemistry Natural Product Synthesis Process Chemistry

Stereochemical Identity and Stability: Menisdaurin vs. Coculauril Aglycone Comparison

The absolute stereochemistry of menisdaurin has been rigorously established as (Z,4S,6R) through X-ray crystallography and Mosher's method, revising an earlier incorrect assignment [1]. This is directly comparable to the structurally related compound coculauril, which shares the same planar structure for the aglycone portion but possesses different stereochemistry (E,4R,6S) [2]. This stereochemical distinction is functionally significant, as the menisdaurin-derived aglycone (menisdaurigenin) was found to be unstable in water and methanol, whereas the coculauril aglycone exhibits different stability properties [3].

Stereochemistry Structural Elucidation Compound Stability

Cyanogenic vs. Non-Cyanogenic Classification: Menisdaurin as a Non-HCN-Releasing Glycoside

Menisdaurin is classified as a non-cyanogenic cyanoglucoside, meaning its nitrile group is not adjacent to the glycosidic linkage and therefore does not liberate hydrogen cyanide (HCN) upon enzymatic hydrolysis, in contrast to the majority of cyanogenic glycosides [1]. For example, dhurrin, the major cyanogenic glucoside of Tiquilia plicata, is cyanogenic and releases HCN, whereas menisdaurin is the major cyanide-releasing compound of Tiquilia canescens only in the sense of structural classification, not functional toxicity [2]. This distinction is critical for laboratory safety and for interpreting biological activity, as the pharmacological effects of menisdaurin are not attributable to cyanide poisoning.

Cyanogenic Glycosides Toxicology Natural Product Safety

Acetylcholinesterase Inhibition: Preliminary Activity Assessment

Menisdaurin has been reported to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine . This finding suggests potential relevance for cholinergic-related conditions such as Alzheimer's disease. However, specific IC50 values or quantitative comparisons with reference AChE inhibitors (e.g., donepezil, galantamine) are not provided in the available technical documentation. This evidence is therefore considered supportive for hypothesis generation rather than definitive for compound selection.

Neuropharmacology Alzheimer's Disease Enzyme Inhibition

Menisdaurin (67765-58-6): Evidence-Based Research and Industrial Application Scenarios


Antiviral Drug Discovery: Hepatitis B Virus (HBV) Inhibitor Screening

Researchers focused on discovering novel anti-HBV agents should consider menisdaurin for in vitro screening programs. Evidence from multiple independent studies confirms its anti-HBV potential in cell culture models, with one study reporting activity higher than the clinical comparator lamivudine and another study endorsing its in vitro activity while noting variability in reported potency [1]. Molecular docking analyses further support its interaction with HBV polymerase, predicting a binding free energy of -6.5 kcal/mol involving key residues Lys241, Asn248, Met250, and Gln267 [2]. This established baseline activity and molecular target rationale position menisdaurin as a compelling natural product hit for further structure-activity relationship (SAR) exploration and lead optimization in HBV drug discovery pipelines.

Phytochemical Standardization and Quality Control of Flueggea virosa-Based Preparations

Quality control laboratories and manufacturers of botanical reference materials should implement the validated UPLC-PDA method for the concurrent quantification of menisdaurin and bergenin in Flueggea virosa extracts. The method provides baseline resolution (Rt 2.723 min for menisdaurin, 3.068 min for bergenin) and excellent recovery rates (98.20–100.08% for menisdaurin), enabling precise batch-to-batch standardization [3]. Given the quantitative disparity in natural abundance (3.28% w/w for menisdaurin vs. 15.16% w/w for bergenin), this analytical capability is essential for verifying the identity and purity of menisdaurin in commercial samples and for ensuring that biological activity attributed to menisdaurin is not confounded by the presence of bergenin [4].

Stereochemical Reference Standard for (Z,4S,6R)-Configured Cyanoglucosides

Menisdaurin serves as a valuable stereochemical reference standard for analytical and synthetic chemistry laboratories working with cyanoglucoside natural products. Its absolute configuration has been unambiguously established as (Z,4S,6R) through X-ray crystallography and Mosher's method, providing a definitive benchmark for assigning stereochemistry to related compounds [5]. The direct comparison with coculauril, which shares the same planar structure but differs in stereochemistry (E,4R,6S) and aglycone stability, further underscores menisdaurin's utility in stereochemical correlation studies and in the development of stereoselective synthetic methodologies [6].

Natural Product Isolation Feasibility Assessment and Supply Chain Planning

Procurement specialists and natural product chemists can leverage the established synthetic benchmark (10 steps, 3% overall yield) and natural abundance data (3.28% w/w in FVME) to make informed supply chain decisions [7][8]. The low synthetic yield indicates that de novo chemical synthesis is currently impractical for producing research quantities of menisdaurin, reinforcing natural product isolation from Flueggea virosa or other source plants as the preferred procurement route. The validated analytical method provides a means to verify the identity and purity of isolated material, ensuring research reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Menisdaurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.